4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline
Description
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORPSRPAFAGGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1921374-52-8 | |
| Record name | 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]benzenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX566CXT5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline typically involves the reaction of 5-fluoro-2-chloropyrimidine with 1-(4-aminophenyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom in the pyrimidine ring is replaced by the piperazine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline form.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives of the aniline group.
Reduction: Regeneration of the aniline group from nitro derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated pyrimidine ring can interact with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline
The following table summarizes key structural analogues, their substituents, and properties:
Pharmacological and Functional Differences
- Receptor Specificity : The 5-fluoro-2-pyrimidinyl group in the parent compound likely enhances selectivity for dopamine D2 and serotonin 5-HT1A receptors compared to analogues with bulkier substituents (e.g., dichlorophenyl in aripiprazole) .
- Bioavailability: Fluorine substitution improves metabolic stability and blood-brain barrier penetration relative to non-fluorinated derivatives like 4-(1-piperazinyl)aniline .
- Synthetic Utility : The compound’s enzymatic synthesis via M. ramanniana achieves 98.9% enantiomeric excess (e.e.), a significant advantage over traditional methods used for chloro- or methoxy-substituted analogues .
Physicochemical Properties
- Melting Points : While 4-(1-piperazinyl)aniline melts at 119–123°C , the fluoropyrimidinyl derivative’s melting point remains unreported but is hypothesized to be higher due to increased molecular rigidity.
- Solubility : The polar pyrimidine ring may enhance aqueous solubility compared to lipophilic aryl substituents (e.g., benzyl in 2-(4-benzyl-piperazin-1-yl)aniline) .
Biological Activity
4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline is a compound belonging to the class of N-arylpiperazines, notable for its unique structure that incorporates a fluorinated pyrimidine ring, a piperazine moiety, and an aniline group. This combination of functional groups contributes to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Chemical Formula : C14H16FN5
- Molecular Weight : 273.31 g/mol
- CAS Number : 1921374-52-8
- Purity : ≥95% .
The biological activity of 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The fluorinated pyrimidine ring enhances its reactivity with nucleophilic sites on target molecules, potentially leading to inhibition or modulation of their activity. This interaction can significantly affect biological pathways such as signal transduction and metabolic processes .
Anticancer Activity
Research indicates that compounds similar to 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline have shown promise in anticancer applications. For instance, studies have demonstrated that modifications of piperazine derivatives can yield potent inhibitors of various kinases involved in cancer proliferation . The compound's structure allows it to act as a building block for synthesizing other pharmacologically active agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its ability to interfere with bacterial enzyme systems positions it as a candidate for developing new antibiotics .
Study on Kinase Inhibition
A study focusing on the inhibition of specific kinases found that derivatives similar to 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline exhibited significant anti-proliferative activity against Ba/F3 cells, particularly those expressing mutant forms of BCR-ABL. For example, modifications led to compounds with IC50 values in the nanomolar range, indicating potent inhibitory effects .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of fluorine atoms at strategic positions on the pyrimidine ring enhances the compound's potency and selectivity towards specific biological targets. For instance, modifications that increase lipophilicity have been shown to improve bioavailability without compromising efficacy .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]-1-butanol | Structure | Moderate kinase inhibition |
| 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]benzenamine | Structure | Anticancer activity |
The uniqueness of 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
